Cyclopropylmethyl trifluoroacetate
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Overview
Description
Cyclopropylmethyl trifluoroacetate is an organic compound with the molecular formula C6H7F3O2. It is a trifluoroacetate ester, characterized by the presence of a cyclopropylmethyl group attached to a trifluoroacetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylmethyl trifluoroacetate can be synthesized through the esterification of cyclopropylmethanol with trifluoroacetic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include the careful control of temperature, pressure, and reactant concentrations to ensure efficient esterification.
Chemical Reactions Analysis
Types of Reactions: Cyclopropylmethyl trifluoroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield cyclopropylmethanol and trifluoroacetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroacetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Cyclopropylmethanol and trifluoroacetic acid.
Reduction: Cyclopropylmethanol.
Substitution: Various substituted cyclopropylmethyl derivatives.
Scientific Research Applications
Cyclopropylmethyl trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its trifluoroacetate group can be used as a protecting group for alcohols and amines.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: this compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which cyclopropylmethyl trifluoroacetate exerts its effects depends on the specific reaction it undergoes. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by an acid or base catalyst. The trifluoroacetate group acts as an electron-withdrawing group, stabilizing the transition state and making the ester more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Cyclopropylmethyl trifluoroacetate can be compared with other trifluoroacetate esters such as:
- Methyl trifluoroacetate
- Ethyl trifluoroacetate
- Isopropyl trifluoroacetate
Uniqueness: this compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to other trifluoroacetate esters. This makes it particularly useful in the synthesis of compounds where the cyclopropylmethyl group is desired for its rigidity and electronic effects.
By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
CAS No. |
26378-08-5 |
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Molecular Formula |
C6H7F3O2 |
Molecular Weight |
168.11 g/mol |
IUPAC Name |
cyclopropylmethyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)5(10)11-3-4-1-2-4/h4H,1-3H2 |
InChI Key |
RLIMBTWAKZSVBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC(=O)C(F)(F)F |
Origin of Product |
United States |
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